molecular formula C14H14N2O B1676538 Metyrapone CAS No. 54-36-4

Metyrapone

Cat. No.: B1676538
CAS No.: 54-36-4
M. Wt: 226.27 g/mol
InChI Key: FJLBFSROUSIWMA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metyrapone primarily targets the enzyme steroid 11-beta-monooxygenase . This enzyme plays a crucial role in the synthesis of cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .

Mode of Action

This compound acts as an inhibitor of the enzyme steroid 11-beta-monooxygenase . By inhibiting this enzyme, this compound reduces the production of cortisol and corticosterone in the adrenal cortex . This inhibition leads to an increase in adrenocorticotropic hormone (ACTH) production by the pituitary due to the removal of the strong inhibitory feedback mechanism exerted by cortisol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cortisol synthesis pathway in the adrenal cortex . With continued blockade of the enzymatic steps leading to the production of cortisol and corticosterone, there is a marked increase in adrenocortical secretion of their immediate precursors, 11-desoxycortisol and desoxycorticosterone . These precursors are weak suppressors of ACTH release, leading to a corresponding elevation of these steroids in the plasma and of their metabolites in the urine .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, with a peak plasma concentration reached within 1 hour . It is metabolized in the liver via rapid reduction of the ketone to an active metabolite, metyrapol . The half-life elimination of this compound is approximately 1.9 hours .

Result of Action

The pharmacological effect of this compound results in a reduction of cortisol levels, which can improve clinical and/or biochemical features and cortisol-related comorbidities of conditions such as Cushing’s syndrome . The efficacy of this compound has been demonstrated in all aetiologies of the condition, when used in a range of clinical settings .

Biochemical Analysis

Biochemical Properties

Metyrapone is a steroid 11-beta-monooxygenase inhibitor . It interacts with the enzyme steroid 11-beta-monooxygenase, inhibiting its function . This enzyme is responsible for the conversion of 11-deoxycortisol into cortisol in the adrenal gland . By inhibiting this enzyme, this compound reduces the production of cortisol and corticosterone .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing cortisol and corticosterone production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The reduction in cortisol levels leads to an increase in adrenocorticotropic hormone (ACTH) production by the pituitary .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex . This inhibition reduces cortisol and corticosterone production. The removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary .

Temporal Effects in Laboratory Settings

This compound has a rapid onset of action, reducing cortisol levels within approximately 2 hours . It demonstrates sustained efficacy in the long term, improving clinical and/or biochemical features and cortisol-related comorbidities of diseases like Cushing’s syndrome .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the oral LD50 in rats is 521 mg/kg . At high doses, adverse effects such as cardiac arrhythmias, hypotension, and impairment of consciousness can occur .

Metabolic Pathways

This compound is involved in the metabolic pathway of cortisol synthesis. It interacts with the enzyme steroid 11-beta-monooxygenase, inhibiting the conversion of 11-deoxycortisol into cortisol .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its primary site of action is the adrenal cortex where it inhibits the enzyme steroid 11-beta-monooxygenase .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be localized in the endoplasmic reticulum of the adrenal cortex cells, where the enzyme steroid 11-beta-monooxygenase is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metyrapone is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 3-pyridinecarboxaldehyde with acetone in the presence of a base to form 2-methyl-1,2-di(pyridin-3-yl)propan-1-one . The reaction conditions typically involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps like crystallization and purification to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Metyrapone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride, typically used in anhydrous solvents like tetrahydrofuran.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base or catalyst.

Major Products

    Reduction: Metyrapol

    Oxidation: Various oxidized derivatives

    Substitution: Substituted pyridine derivatives

Properties

IUPAC Name

2-methyl-1,2-dipyridin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLBFSROUSIWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023314
Record name Metyrapone
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Molecular Weight

226.27 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metyrapone
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Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, SOL IN METHANOL & CHLOROFORM, 4.27e-01 g/L
Record name SID47193698
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Description Aqueous solubility in buffer at pH 7.4
Record name Metyrapone
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Mechanism of Action

The pharmacological effect of Metopirone is to reduce cortisol and corticosterone production by inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex. Removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary. With continued blockade of the enzymatic steps leading to production of cortisol and corticosterone, there is a marked increase in adrenocortical secretion of their immediate precursors, 11-desoxycortisol and desoxycorticosterone, which are weak suppressors of ACTH release, and a corresponding elevation of these steroids in the plasma and of their metabolites in the urine. These metabolites are readily determined by measuring urinary 17-hydroxycorticosteroids (17-OHCS) or 17-ketogenic steroids (17-KGS). Because of these actions, metopirone is used as a diagnostic test, with urinary 17-OHCS measured as an index of pituitary ACTH responsiveness. Metopirone may also suppress biosynthesis of aldosterone, resulting in a mild natriuresis., METYRAPONE REDUCES CORTISOL PRODUCTION BY INHIBITION OF 11BETA-HYDROXYLATION REACTION. BIOSYNTHETIC PROCESS IS TERMINATED @ 11DESOXYCORTISOL... IN NORMAL PERSON...INCR IN ACTH RELEASE FOLLOWS, & SECRETION OF 11DESOXYCORTISOL...ACCELERATED., ORAL ADMIN OF 250 MG/SQ M BODY SURFACE INCR PLASMA CONCN OF GLUCOSE & GROWTH HORMONE IN CHILDREN., @ LOW DOSES PGE2 & PGF2ALPHA RELEASE WERE STIMULATED. @ HIGHER DOSES PGF2ALPHA RELEASE WAS INHIBITED.
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Color/Form

CRYSTALS FROM ETHER & PENTANE, WHITE TO LIGHT AMBER, FINE CRYSTALLINE POWDER

CAS No.

54-36-4
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Melting Point

50-51 °C, 50.5 °C
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Record name Metyrapone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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